![molecular formula C12H13N B6306949 2-Ethyl-5-phenyl-1H-pyrrole CAS No. 13713-06-9](/img/structure/B6306949.png)
2-Ethyl-5-phenyl-1H-pyrrole
Overview
Description
2-Ethyl-5-phenyl-1H-pyrrole (2-E-5-P-1H-P) is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a five-membered ring system containing an ethyl group, a phenyl group, and a pyrrole ring. The compound has a molecular formula of C9H11N and a molecular weight of 137.19 g/mol. 2-E-5-P-1H-P is a colorless liquid that is insoluble in water and has a boiling point of 174 °C. It is generally synthesized from the reaction of 2-bromo-5-chloro-1H-pyrrole with sodium ethylate.
Scientific Research Applications
Electronically Intercommunicating Iron Centers
2-Ethyl-5-phenyl-1H-pyrrole has been involved in the synthesis of compounds like diferrocenyl pyrroles. These compounds, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, demonstrate significant electron delocalization and exhibit unique electrochemical properties, making them interesting for electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Catalysis in Heterocyclic Synthesis
A carbon-supported Pt catalyst was used to synthesize 2,5-disubstituted pyrroles, including 2-ethyl-5-phenyl-1H-pyrrole, from 1,2-aminoalcohols and secondary alcohols. This method demonstrated high yield and significant catalytic activity, showcasing an efficient route for producing 2,5-disubstituted pyrroles (Siddiki et al., 2016).
Colorimetric Chemosensors
Derivatives of 2-Ethyl-5-phenyl-1H-pyrrole have been used in developing new colorimetric chemosensors for metal ion detection. These compounds change color in response to specific metal ions, indicating their potential in environmental and analytical chemistry (Aysha et al., 2021).
Corrosion Inhibition
Derivatives like 1-phenyl-1H-pyrrole-2,5-dione have been synthesized and studied for their inhibitory action against carbon steel corrosion in acidic mediums. These derivatives showcase their potential as effective organic corrosion inhibitors, expanding the utility of pyrrole derivatives in material science (Zarrouk et al., 2015).
Non-linear Optical Materials
Some pyrrole derivatives have been explored for their potential in non-linear optical (NLO) applications. This is significant for the development of new materials in photonics and telecommunications (Singh, Rawat, & Sahu, 2014).
Fluorescent Probes for CO2 Detection
Compounds based on 2-Ethyl-5-phenyl-1H-pyrrole have been designed as fluorescent probes with aggregation-enhanced emission features, suitable for real-time, quantitative detection of low levels of carbon dioxide. This application is valuable in environmental monitoring and medical diagnostics (Wang et al., 2015).
properties
IUPAC Name |
2-ethyl-5-phenyl-1H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h3-9,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPOGUNVDBTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-phenyl-1H-pyrrole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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